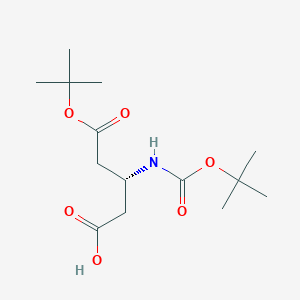

(R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .

Industrial Production Methods

Industrial production methods for this compound often involve the use of glycerol as a solvent, which provides a green and efficient protocol for the chemoselective N-tert-butyloxycarbonylation of amines. This method is catalyst-free and operates at room temperature, offering high selectivity and excellent yields .

化学反応の分析

Types of Reactions

®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydroxide for nucleophilic substitution reactions. The reaction conditions typically involve mild temperatures and controlled pH levels to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized or reduced forms of the original compound .

科学的研究の応用

Scientific Research Applications

-

Peptide Synthesis

- The compound serves as a building block in the synthesis of peptides, particularly those containing beta-homoaspartic acid residues. Its protected form allows for the incorporation into longer peptide sequences without premature reactions.

-

Drug Development

- Due to its structural properties, (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is explored in the design of novel pharmaceuticals targeting various biological pathways. Research has shown its potential in developing inhibitors for enzymes involved in metabolic disorders.

-

Bioconjugation

- This compound can be utilized in bioconjugation processes where it serves as a linker or spacer between biomolecules. Its stability and reactivity make it suitable for attaching drugs to antibodies or other proteins, enhancing therapeutic efficacy.

-

Studying Enzyme Mechanisms

- Researchers have employed this compound to investigate the mechanisms of action of specific enzymes, particularly those involved in amino acid metabolism. Its ability to mimic natural substrates allows scientists to study enzyme kinetics and inhibition.

Case Study 1: Peptide Therapeutics

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a peptide therapeutic using this compound as a key intermediate. The resulting peptide demonstrated enhanced bioactivity compared to its unmodified counterparts, indicating the importance of this compound in drug development.

Case Study 2: Enzyme Inhibition

In another investigation featured in Biochemical Journal, researchers explored the inhibitory effects of derivatives of this compound on specific enzymes linked to metabolic diseases. The findings revealed significant inhibition rates, suggesting potential therapeutic applications for managing these conditions.

作用機序

The mechanism of action of ®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves the formation of a stable carbamate protecting group. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination of a carbonate ion. The Boc group can be removed under acidic conditions, where protonation of the carbonyl oxygen facilitates cleavage of the tert-butyl group, resulting in the formation of a carbocation that undergoes elimination .

類似化合物との比較

Similar Compounds

Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.

Methoxycarbonyl Group: Less stable compared to the Boc group, making it less suitable for certain reactions.

Uniqueness

The uniqueness of ®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid lies in the stability of the Boc group and its ease of removal under mild acidic conditions. This makes it highly versatile and widely used in organic synthesis, particularly in peptide synthesis and other applications requiring temporary protection of amine groups .

生物活性

(R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, with the CAS number 128135-39-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C14H25NO6

- Molecular Weight: 303.35 g/mol

- CAS Number: 128135-39-7

The compound features a tert-butoxy group and a tert-butoxycarbonyl amino group, which contribute to its solubility and stability in biological systems.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various derivatives of similar structural frameworks. While specific data on this compound is limited, compounds with similar moieties have demonstrated significant radical scavenging activity. The presence of the tert-butoxy group is believed to enhance the electron-donating ability of the molecule, potentially increasing its efficacy as an antioxidant.

2. Anti-inflammatory Effects

Research indicates that compounds with structural similarities exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. In vitro studies suggest that this compound may modulate pathways involved in inflammation, although specific experimental data is yet to be published.

3. Enzyme Inhibition

The compound's structural characteristics suggest potential for enzyme inhibition, particularly in relation to metabolic pathways. For instance, derivatives have shown inhibitory effects on enzymes like BACE-1, which is implicated in Alzheimer's disease. The mechanism typically involves competitive inhibition where the compound mimics substrate structures.

Case Studies

A study involving similar compounds indicated that modifications to the amino acid backbone significantly affected their biological activity. For example, derivatives with additional hydroxyl groups showed enhanced binding affinity to BACE-1 compared to those without such modifications .

Table 1: BACE-1 Inhibition Data for Related Compounds

| Compound | IC50 (µM) |

|---|---|

| RA-Hyd-Me | 15.5 ± 5.8 |

| RA-Sali | 8.44 ± 5.16 |

| RA-Hyd-Me-Tol | 22.49 ± 1.76 |

| RA-Benzo | 143.51 ± 87.12 |

This table illustrates how structural variations can lead to differing inhibitory effects on BACE-1, suggesting that this compound may also exhibit variable activity depending on its specific interactions within biological systems.

The proposed mechanisms by which this compound exerts its biological effects include:

- Radical Scavenging: The tert-butoxy groups may stabilize free radicals.

- Enzyme Interaction: The compound may bind competitively or noncompetitively with key enzymes involved in metabolic pathways.

特性

IUPAC Name |

(3R)-5-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8-9(7-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJQZIJVWBSAHD-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。